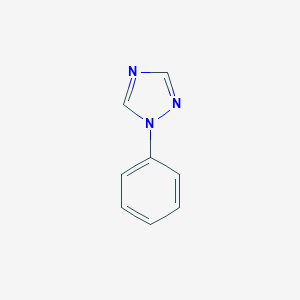

1-Phenyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRLXLHYYDSTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158603 | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13423-60-4 | |

| Record name | 1-Phenyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Forging the Phenyl-Triazole Core: A Technical Guide to the Synthesis of 1-Phenyl-1H-1,2,4-triazole from Phenylhydrazine

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis of a key derivative, 1-phenyl-1H-1,2,4-triazole, with a primary focus on its construction from phenylhydrazine. We will dissect the prevalent synthetic strategies, elucidating the underlying reaction mechanisms and providing detailed, field-tested experimental protocols. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical application to empower the synthesis of this valuable heterocyclic entity.

Introduction: The Significance of the 1-Phenyl-1,2,4-triazole Moiety

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical stability, polarity, and hydrogen bonding capabilities. These properties make it a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The attachment of a phenyl group at the N1 position to form 1-phenyl-1H-1,2,4-triazole modulates the molecule's lipophilicity and steric profile, offering a versatile building block for the synthesis of more complex pharmaceutical agents. This guide will focus on the practical and efficient synthesis of this core structure from readily available starting materials.

Synthetic Pathways from Phenylhydrazine

The most direct and efficient route to 1-phenyl-1H-1,2,4-triazole commences with phenylhydrazine. We will explore two robust methods: a direct condensation with formamide and the classical Einhorn-Brunner reaction.

Direct Condensation with Formamide: A Modern Approach

The reaction of a substituted hydrazine with formamide represents a streamlined and atom-economical approach to 1-substituted-1H-1,2,4-triazoles. Modern advancements, particularly the use of microwave irradiation, have rendered this a rapid and high-yielding method.[1]

The reaction proceeds through a two-step sequence. Initially, phenylhydrazine reacts with formamide to form N-phenyl-N'-formylhydrazine. This intermediate then undergoes a cyclocondensation reaction with a second equivalent of formamide, which acts as a one-carbon source, to yield the 1-phenyl-1H-1,2,4-triazole ring. The process is typically performed without a catalyst.

Caption: Reaction mechanism for the synthesis of 1-phenyl-1H-1,2,4-triazole from phenylhydrazine and formamide.

This protocol is adapted from a reported catalyst-free synthesis.[2]

Materials:

-

Phenylhydrazine

-

Formamide

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Microwave synthesis reactor

Procedure:

-

To a dry microwave tube, add phenylhydrazine (108 mg, 1 mmol) and formamide (0.82 mL, 20 mmol).

-

Seal the tube with a microwave-safe septum.

-

Place the reaction vessel into the microwave cavity.

-

Irradiate the mixture at 160°C for 10 minutes, with a maximum pressure of 250 psi and a power of 230 W.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add distilled water (10 mL) to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

| Parameter | Value | Reference |

| Phenylhydrazine | 1 mmol | [2] |

| Formamide | 20 mmol | [2] |

| Temperature | 160°C | [2] |

| Time | 10 min | [2] |

| Yield | Not specified | [2] |

-

Excess Formamide: A large excess of formamide is used as it serves as both a reactant and a solvent.

-

Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing the reaction time from hours to minutes compared to conventional heating.

-

Aqueous Work-up: The addition of water allows for the extraction of the product into an organic solvent, separating it from the excess formamide and other water-soluble byproducts.

The Einhorn-Brunner Reaction: A Classic Route

The Einhorn-Brunner reaction is a classical method for the synthesis of 1,2,4-triazoles through the condensation of a hydrazine with a diacylamine in the presence of a weak acid.[2][3][4]

The reaction is initiated by the nucleophilic attack of the phenylhydrazine on one of the carbonyl groups of the diacylamine (e.g., N-formylacetamide). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 1,2,4-triazole ring. The reaction is typically catalyzed by a weak acid, such as acetic acid.[4]

Sources

Spectroscopic Characterization of 1-Phenyl-1H-1,2,4-triazole: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic techniques used to characterize 1-Phenyl-1H-1,2,4-triazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The following sections detail the principles, experimental protocols, and data interpretation for the primary spectroscopic methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

1-Phenyl-1H-1,2,4-triazole (C₈H₇N₃) possesses a molecular weight of approximately 145.16 g/mol .[1] The molecule consists of a phenyl group attached to a 1H-1,2,4-triazole ring. This substitution pattern gives rise to a unique spectroscopic fingerprint that can be definitively identified through a combination of analytical techniques. Understanding the expected signals in each spectroscopic method is crucial for confirming the identity and purity of synthesized 1-Phenyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Phenyl-1H-1,2,4-triazole. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals reveal the number of different types of protons and their neighboring protons.

Expected ¹H NMR Spectrum: For 1-Phenyl-1H-1,2,4-triazole, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the triazole ring.

-

Triazole Protons (H-3 and H-5): The two protons on the triazole ring are in different chemical environments and are expected to appear as distinct singlets in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. The deshielding effect of the nitrogen atoms and the aromatic nature of the triazole ring contribute to these downfield shifts.

-

Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region, typically between δ 7.2 and 7.8 ppm. The protons will exhibit complex splitting patterns (multiplets) due to coupling with each other. The ortho, meta, and para protons will have slightly different chemical shifts.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Phenyl-1H-1,2,4-triazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal indicates its chemical environment.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum of 1-Phenyl-1H-1,2,4-triazole is expected to show distinct signals for the two carbons of the triazole ring and the four unique carbons of the phenyl group.

-

Triazole Carbons (C-3 and C-5): The two carbons of the triazole ring are expected to appear in the downfield region, typically between δ 140 and 155 ppm, due to the electron-withdrawing effect of the adjacent nitrogen atoms.

-

Phenyl Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (the carbon attached to the triazole ring), and one each for the ortho, meta, and para carbons. These signals typically appear in the range of δ 120 to 140 ppm.

Data Summary: NMR Spectroscopy

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Triazole H-3 | ~8.0-8.5 (singlet) | ~140-145 |

| Triazole H-5 | ~8.5-9.0 (singlet) | ~150-155 |

| Phenyl H (ortho, meta, para) | ~7.2-7.8 (multiplet) | ~120-130 |

| Phenyl C (ipso) | - | ~135-140 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Diagram: Molecular Structure and Key NMR Correlations

Caption: Molecular structure of 1-Phenyl-1H-1,2,4-triazole with atom numbering.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Expected FT-IR Spectrum: The FT-IR spectrum of 1-Phenyl-1H-1,2,4-triazole will show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the N-N bond of the triazole ring.

-

Aromatic C-H Stretching: Look for sharp peaks in the region of 3000-3100 cm⁻¹.

-

C=C Aromatic Ring Stretching: Expect multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C=N Stretching (Triazole Ring): A characteristic absorption for the C=N bond in the triazole ring is expected around 1500-1600 cm⁻¹.[2]

-

C-N Stretching (Triazole Ring): This vibration is typically observed in the 1300-1400 cm⁻¹ range.[2]

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted benzene ring will appear as strong bands in the 690-770 cm⁻¹ region.

Experimental Protocol: FT-IR

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Diagram: FT-IR Workflow

Caption: General workflow for acquiring an FT-IR spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrum: For 1-Phenyl-1H-1,2,4-triazole, the mass spectrum obtained by a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.07. Under harsher ionization conditions like Electron Ionization (EI), a molecular ion peak [M]⁺• at m/z 145.06 would be observed, along with characteristic fragment ions.

Data Summary: Mass Spectrometry

| Ion | m/z (calculated) | Technique |

| [M+H]⁺ | 146.0710 | ESI |

| [M]⁺• | 145.0640 | EI |

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 1-Phenyl-1H-1,2,4-triazole. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, FT-IR identifies the key functional groups, and Mass Spectrometry determines the molecular weight. By following the outlined experimental protocols and understanding the expected spectral data, researchers can confidently verify the synthesis and purity of this important heterocyclic compound.

References

- AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives.

-

PubChem. (n.d.). 1-phenyl-1H-1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Retrieved from [Link]

-

mzCloud. (2016). N3 Phenyl 1H 1 2 4 triazole 3 5 diamine. Retrieved from [Link]

-

Iraqi Journal of Science. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-PHENYL-3-HYDROXY-1,2,4-TRIAZOLE. Retrieved from [Link]

-

Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S23 1 H NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Retrieved from [Link]

Sources

Physical and chemical properties of 1-Phenyl-1H-1,2,4-triazole

An In-Depth Technical Guide to 1-Phenyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenyl-1H-1,2,4-triazole (CAS No: 13423-60-4).[1] As a key heterocyclic compound, its unique structural features, including the aromatic phenyl and triazole rings, impart a distinct set of properties that are leveraged in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, physical characteristics, spectroscopic signature, chemical reactivity, and synthesis. Furthermore, it delves into the significance of the 1,2,4-triazole scaffold in medicinal chemistry, supported by detailed experimental protocols for its characterization.

Introduction

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[2][3] This scaffold is of paramount importance in medicinal chemistry, forming the core of numerous clinically approved drugs, including antifungal and antiviral agents.[4][5] The introduction of a phenyl group at the N1 position to form 1-Phenyl-1H-1,2,4-triazole modifies the parent molecule's properties, influencing its solubility, stability, and biological interactions. The aromaticity of both the triazole and phenyl rings contributes to the molecule's overall stability.[2][6] This guide serves as a detailed resource, consolidating the essential physicochemical data and practical methodologies related to this compound.

Molecular Structure and Properties

1-Phenyl-1H-1,2,4-triazole is a planar, aromatic molecule.[7] The delocalization of 6π electrons across the triazole ring is responsible for its aromatic character and stability.[8] The phenyl group is directly attached to one of the nitrogen atoms of the triazole ring.

Caption: Chemical structure of 1-Phenyl-1H-1,2,4-triazole.

Physical Properties

The core physical properties of 1-Phenyl-1H-1,2,4-triazole are summarized below. These properties are fundamental for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.17 g/mol | [1] |

| Appearance | Colorless to white crystalline solid | |

| Melting Point | 127 °C | |

| Boiling Point | 275 °C (Note: Data may refer to an isomer) | |

| Solubility | The parent 1,2,4-triazole is soluble in water and alcohols.[8][9] The presence of the phenyl group is expected to decrease aqueous solubility and increase solubility in nonpolar organic solvents. | |

| CAS Number | 13423-60-4 | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for the verification and structural elucidation of 1-Phenyl-1H-1,2,4-triazole.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show distinct signals for the protons on the triazole ring and the phenyl ring. The aromatic protons would typically appear in the downfield region (δ 7.0-9.0 ppm).

-

¹³C NMR : The spectrum would exhibit signals for the two unique carbons of the triazole ring and the carbons of the phenyl group, all in the aromatic region (δ 120-160 ppm).[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the rings, and ring stretching modes.[6]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum would show a prominent molecular ion peak (M+) at an m/z of approximately 145.[1] Common fragmentation patterns for triazoles include the cleavage of bonds between N1–N2 and N4–C5.[6]

Chemical Properties and Reactivity

1-Phenyl-1H-1,2,4-triazole serves as a versatile reagent in organic synthesis.

-

Aromaticity and Stability : The compound is stabilized by the aromaticity of both the triazole and phenyl rings.[2]

-

Acidity and Basicity : The triazole ring is amphoteric.[7] The nitrogen atoms can be protonated by strong acids, and in the case of N-unsubstituted triazoles, the N-H proton is acidic.[8]

-

Reactivity : It can undergo reactions involving the triazole ring, such as reactions with hydroxyalkyl groups, halogens, or phenylhydrazine. Electrophilic substitution primarily occurs at the nitrogen atoms due to their high electron density.[8]

Synthesis Overview

The synthesis of 1,2,4-triazoles can be achieved through various established methods, such as the Pellizzari and Einhorn-Brunner reactions.[7] Modern approaches often utilize microwave irradiation or copper-catalyzed reactions to improve efficiency and yield.[10][11] A common strategy for synthesizing 1-substituted-1,2,4-triazoles involves the reaction of a corresponding hydrazine (in this case, phenylhydrazine) with reagents like formamide.[2]

Caption: General workflow for the synthesis and characterization of 1-Phenyl-1H-1,2,4-triazole.

Experimental Protocols

To ensure the trustworthiness and reproducibility of data, standardized analytical protocols are essential.

Protocol 7.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 1-Phenyl-1H-1,2,4-triazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[12]

-

Processing : Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction.

-

Analysis : Integrate the signals in the ¹H spectrum and assign chemical shifts (in ppm) for all signals relative to TMS.

Protocol 7.2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Background Spectrum : Record a background spectrum of the pure KBr pellet.

-

Sample Spectrum : Record the IR spectrum of the sample pellet, typically over a range of 4000-400 cm⁻¹.[12]

-

Analysis : Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Significance in Drug Development

The 1,2,4-triazole moiety is a well-established "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. Its presence can enhance a compound's metabolic stability and binding affinity to biological targets.[4] Due to its polar nature, the triazole nucleus can also improve the solubility and overall pharmacological profile of a drug candidate.[4] Molecules containing this scaffold are found in a wide array of therapeutic agents, demonstrating activities such as:

The phenyl substitution on the triazole ring is a common structural motif in the design of new therapeutic agents, contributing to the molecule's interaction with diverse biomolecular targets.[4]

Conclusion

1-Phenyl-1H-1,2,4-triazole is a heterocyclic compound with well-defined physical and chemical properties rooted in its aromatic structure. Its stability, reactivity, and the established biological significance of its core scaffold make it a compound of high interest for both synthetic chemistry and pharmaceutical research. This guide provides the foundational technical knowledge required for its effective use and study in a scientific setting.

References

Click to expand

-

National Center for Biotechnology Information. (n.d.). 1-phenyl-1H-1,2,4-triazole. PubChem Compound Database. [Link]

-

MDPI. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2,4 Triazole. [Link]

-

Solubility of Things. (n.d.). 1,2,4-Triazole. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. [Link]

-

Iraqi Journal of Science. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-1,2,4-triazole. PubChem Compound Database. [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

National Center for Biotechnology Information. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

-

International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

Sources

- 1. 1-phenyl-1H-1,2,4-triazole | C8H7N3 | CID 83432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. ijsr.net [ijsr.net]

- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric forms of substituted 1-Phenyl-1H-1,2,4-triazoles

An In-depth Technical Guide to the Tautomeric Forms of Substituted 1-Phenyl-1H-1,2,4-triazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The biological activity and physicochemical properties of these molecules are profoundly dictated by their structural dynamics, most notably prototropic tautomerism.[3][4] This guide provides a comprehensive examination of the tautomeric phenomena in substituted 1-phenyl-1H-1,2,4-triazoles. We will explore the fundamental principles of annular and other forms of tautomerism, the significant influence of substituents on the tautomeric equilibrium, and the critical experimental and computational methodologies for their characterization. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole framework.

Core Concepts of Tautomerism in 1,2,4-Triazole Systems

Prototropic tautomerism in 1,2,4-triazole derivatives involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This dynamic equilibrium results in several isomeric forms, with their relative populations governed by factors such as substituent effects, solvent polarity, and temperature.[5][6] Understanding and controlling this tautomeric balance is crucial, as the predominant tautomer determines the molecule's shape, hydrogen bonding capacity, and its interaction with biological targets.

Annular Tautomerism

For a generic C-substituted 1,2,4-triazole, three primary annular tautomers are possible, designated by the position of the mobile proton: 1H, 2H, and 4H.[6][7] Computational studies consistently show that for the parent 1,2,4-triazole, the 1H-tautomer is the most stable form.[5][6] However, the introduction of substituents can significantly alter this preference. The 4H tautomer is generally considered the least stable and, therefore, the least abundant form in the equilibrium mixture for most substituted 1,2,4-triazoles.[3][4]

Caption: General annular tautomeric equilibrium in substituted 1,2,4-triazoles.

Thione-Thiol and Keto-Enol Tautomerism

In addition to annular tautomerism, 1,2,4-triazoles with exocyclic oxygen or sulfur atoms at the 5-position exhibit other forms of tautomerism. 1,2,4-triazole-5-thiones exist in a thione-thiol equilibrium.[5] Quantum chemical calculations suggest that the thione form is the predominant and most stable species in the gas phase.[5] Similarly, 1,2,4-triazol-5-one derivatives can undergo keto-enol tautomerism, where the "keto" form is technically an amide and the "enol" form is a hydroxy-triazole.[5] The interplay between annular and these other tautomeric forms creates a complex set of possible structures.

Synthetic Strategies for Substituted 1-Phenyl-1H-1,2,4-triazoles

A variety of synthetic routes to substituted 1,2,4-triazoles have been developed. Common methods include the cyclization of substituted thiosemicarbazides, multicomponent reactions, and reactions under microwave irradiation.[5][8][9]

Representative Synthetic Protocol: Cyclization of Thiosemicarbazides

A common and effective route involves the cyclization of substituted thiosemicarbazides.[5]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriately substituted thiosemicarbazide in a suitable solvent, such as ethanol.

-

Cyclization: Add a cyclizing agent, for example, an aqueous solution of sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC).

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify with a mineral acid like HCl to precipitate the product.[1]

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1,2,4-triazole derivative.[1]

Caption: General workflow for the synthesis of 1,2,4-triazoles via thiosemicarbazide cyclization.

Characterization of Tautomeric Forms

A combination of spectroscopic and computational techniques is essential for the unambiguous characterization of tautomeric forms in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution.[10] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the substituted 1-phenyl-1H-1,2,4-triazole in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[10]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals may be observed for each tautomer present in solution.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are particularly informative for distinguishing between tautomers.

-

Data Analysis: Compare the observed chemical shifts with those of "fixed" derivatives (where the mobile proton is replaced by a group like methyl) or with theoretically calculated chemical shifts for each possible tautomer to assign the predominant form.[11]

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive, unambiguous structural information in the solid state.[12] It allows for the precise determination of bond lengths, bond angles, and the location of the proton on the triazole ring, thereby identifying the specific tautomer present in the crystal lattice.[13][14]

Computational Chemistry and UV-Vis Spectroscopy

A combined experimental and theoretical approach is highly effective for elucidating tautomeric behavior.[3][15]

Workflow for Combined Analysis:

-

Quantum Chemical Calculations: Perform geometry optimization and energy calculations for all possible tautomers using Density Functional Theory (DFT), for example, with the B3LYP or M06-2X functional and a suitable basis set like 6-311++G(d,p).[4][16] This provides the relative stabilities of the tautomers in the gas phase or in solution using a continuum solvent model.[3]

-

UV-Vis Spectra Simulation: For the most stable tautomers, simulate their UV-Vis spectra using time-dependent DFT (TD-DFT).[3][16]

-

Experimental UV-Vis Spectroscopy: Record the experimental UV-Vis spectrum of the compound in the solvent of interest.[5]

-

Comparison and Assignment: Compare the experimental spectrum with the Boltzmann-weighted sum of the simulated spectra for the different tautomers. A good match allows for the assignment of the predominant tautomeric forms in solution.[3][16]

Caption: Integrated workflow for the characterization of 1,2,4-triazole tautomers.

The Decisive Role of Substituents

The electronic nature of substituents on both the phenyl and triazole rings is a primary determinant of the tautomeric equilibrium.

Electronic Effects on the Triazole Ring

The stability of tautomers is highly sensitive to the electronic properties of substituents at the C3 and C5 positions.[5]

-

Electron-donating groups (e.g., -NH₂, -OH) tend to stabilize the 2H-tautomer .[4]

-

Electron-withdrawing groups (e.g., -NO₂, -COOH) generally favor the 1H-tautomer .[4]

Positional Effects on the Phenyl Ring

The position of substituents on the 1-phenyl ring also has a profound impact on the tautomeric preference.

-

An ortho-methoxy substituent on the phenyl ring can lead to the predominance of the 2H-tautomer, a preference driven by the formation of an intramolecular hydrogen bond.[3][15]

-

For meta- and para-methoxy derivatives, the degree of conjugation plays a more decisive role, often resulting in a mixture of 1H and 2H tautomers.[3][15]

| Substituent Type/Position | Predominant Tautomer(s) | Key Influencing Factor | Reference(s) |

| Electron-donating (on triazole) | 2H | Electronic Stabilization | [4] |

| Electron-withdrawing (on triazole) | 1H | Electronic Stabilization | [4] |

| ortho-OCH₃ (on phenyl) | 2H | Intramolecular H-bonding | [3],[15] |

| meta- and para-OCH₃ (on phenyl) | Mixture of 1H and 2H | Conjugation Effects | [3],[15], |

| Table 1: Influence of Substituents on Tautomeric Equilibrium in Substituted 1,2,4-Triazoles. |

Conclusion

The tautomerism of substituted 1-phenyl-1H-1,2,4-triazoles is a complex but critical aspect of their chemistry, with direct implications for their application in drug discovery and materials science. The delicate balance between the 1H, 2H, and 4H tautomers is dictated by a combination of substituent electronic effects, steric interactions, and environmental factors. A thorough understanding of this tautomeric landscape, achieved through the synergistic application of advanced spectroscopic, crystallographic, and computational methods, is paramount for the rational design and development of novel and effective 1,2,4-triazole-based compounds.[10]

References

-

Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. (2016). The Journal of Physical Chemistry A, 120(47), 10116-10126. Retrieved from [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). Structural Chemistry, 34(2), 537-553. Retrieved from [Link]

-

Substituent Effects on Triazole Tautomerism. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (2011). American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]

-

The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. (1971). Journal of the Chemical Society D: Chemical Communications, (1), 17. Retrieved from [Link]

- Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). CoLab.

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). Structural Chemistry, 34(2), 537-553. Retrieved from [Link]

-

Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. (2016). The Journal of Physical Chemistry A, 120(47), 10116–10126. Retrieved from [Link]

-

Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. (2021). Orbital: The Electronic Journal of Chemistry, 13(1). Retrieved from [Link]

-

(PDF) Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. (2018). ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. (2021). RSC Advances, 11(26), 15937-15945. Retrieved from [Link]

-

Synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing. Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2020). Molecules, 25(1), 136. Retrieved from [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). Molecules, 23(10), 2469. Retrieved from [Link]

-

The tautomers of 1,2,3-triazole and 1,2,4-triazole. (2021). ResearchGate. Retrieved from [Link]

-

4-(1,2,4-Triazol-1-yl)aniline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143. Retrieved from [Link]

-

X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. (2021). ResearchGate. Retrieved from [Link]

-

1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. (1975). Chemical & Pharmaceutical Bulletin, 23(5), 955-966. Retrieved from [Link]

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). Molecules, 28(5), 2291. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 9. isres.org [isres.org]

- 10. benchchem.com [benchchem.com]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Novel 1-Phenyl-1H-1,2,4-triazole Derivatives

Abstract

The 1,2,4-triazole nucleus stands as a "privileged" scaffold in medicinal chemistry, underpinning a significant portion of clinically approved therapeutics.[1][2] This guide focuses on a specific, yet burgeoning class: 1-Phenyl-1H-1,2,4-triazole derivatives. We will dissect the synthetic rationale, explore the diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized, in-depth perspective on this promising class of compounds.

The 1,2,4-Triazole Core: A Foundation of Versatility

The five-membered aromatic ring containing three nitrogen atoms, 1,2,4-triazole, is a cornerstone of modern drug design.[3] Its appeal lies in its unique physicochemical properties: metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester functionalities. These attributes have led to the development of a wide array of drugs with activities spanning antifungal, anti-inflammatory, anticancer, and antimicrobial domains.[2][4] The introduction of a phenyl group at the N1 position of the triazole ring creates a distinct chemical space, offering new avenues for therapeutic intervention.

Synthetic Strategies for 1-Phenyl-1H-1,2,4-triazole Scaffolds

The synthesis of 1-Phenyl-1H-1,2,4-triazole derivatives often involves multi-step reaction sequences, beginning with accessible starting materials. A common and effective approach involves the cyclization of key intermediates.

General Synthetic Pathway

A representative synthetic route commences with the reaction of a substituted benzoic acid with thiocarbohydrazide to form a mercapto-triazole intermediate. This intermediate can then be further modified. For instance, the introduction of a sulfonyl group at the N4 position has been shown to be crucial for enhancing anti-inflammatory activity.[5]

Caption: General synthesis of 1,2,4-triazole Schiff base derivatives.

Experimental Protocol: Synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives[4]

-

Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A mixture of a substituted benzoic acid and thiocarbohydrazide is heated. The resulting solid is washed, dried, and recrystallized to yield the triazole intermediate.

-

Synthesis of Schiff Bases: The synthesized triazole is then treated with a substituted benzaldehyde in the presence of a catalytic amount of acid and refluxed. The product is then cooled, filtered, and recrystallized to obtain the final Schiff base derivative.

The rationale behind this synthetic strategy lies in its efficiency and the ability to introduce a wide range of substituents on the benzaldehyde moiety, allowing for the exploration of structure-activity relationships.

Anticancer Activity: A Promising Frontier

Several novel 1-Phenyl-1H-1,2,4-triazole derivatives have demonstrated significant in vitro cytotoxic activity against various human cancer cell lines.[6][7][8]

Mechanism of Action

While the precise mechanisms are still under investigation for many novel derivatives, a prominent target for some 1,2,4-triazole-based anticancer agents is the aromatase enzyme, a key player in estrogen biosynthesis.[8] By inhibiting aromatase, these compounds can effectively treat hormone-dependent breast cancers.[8] The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron of the cytochrome P450 unit of aromatase, leading to inhibition.[8]

Caption: Proposed anticancer mechanism via aromatase inhibition.

Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative 1-Phenyl-1H-1,2,4-triazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7d | Hela | <12 | [7] |

| 7e | Hela | <12 | [7] |

| 10a | Hela | 5.6 | [8] |

| 10d | Hela | 9.8 | [8] |

| Compound with 3,4,5-trimethoxyphenyl and 4-piperidinyl substituents | Various cancer cell lines | Significant inhibitory effects | [6] |

Structure-Activity Relationship (SAR)

-

The presence of electron-withdrawing groups on the phenyl ring attached to the triazole can influence cytotoxic activity.[7]

-

The nature of the substituent at other positions of the triazole ring plays a critical role in determining the potency and selectivity against different cancer cell lines.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 1,2,4-triazole derivatives have emerged as promising anti-inflammatory agents.[5][9][10]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.[11] By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, key mediators of inflammation.

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities.

| Compound ID | % Inhibition of Paw Edema | Standard Drug (% Inhibition) | Reference |

| Compound 3 | 53% | Ibuprofen (46%) | [5] |

| Compound with sulfonyl group | > Ibuprofen | Ibuprofen | [9] |

Structure-Activity Relationship (SAR)

-

The presence of a sulfonyl group appears to be a key determinant for potent anti-inflammatory activity.[5][9]

-

Derivatives with free thiol (-SH) groups have shown greater activity compared to those where the sulfur is part of a fused ring system.[5]

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1-Phenyl-1H-1,2,4-triazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][12][13]

Mechanism of Action

The primary antifungal mechanism of many triazole compounds involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[14] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Caption: Antifungal mechanism via inhibition of ergosterol biosynthesis.

Antimicrobial and Antifungal Screening Data

The antimicrobial and antifungal activities are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Microorganism | MIC (µg/mL) or Activity | Standard Drug | Reference |

| Schiff base derivatives | Microsporum gypseum | Superior or comparable to Ketoconazole | Ketoconazole | [4] |

| Schiff base derivatives | Staphylococcus aureus | Superior or comparable to Streptomycin | Streptomycin | [4] |

| 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles | Various bacteria and fungi | Active | - | [12] |

| 1c, 1e, 1h | - | Good antioxidant activity | - | [13] |

| 1d, 1h | Fungi | Moderate antifungal activity | - | [13] |

Structure-Activity Relationship (SAR)

-

The nature and position of substituents on the phenyl rings significantly influence the antimicrobial spectrum and potency.[4]

-

The presence of a nitro group on the phenyl ring has been associated with antimicrobial activity.[12]

Conclusion and Future Perspectives

Novel 1-Phenyl-1H-1,2,4-triazole derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. The research highlighted in this guide demonstrates their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on elucidating the precise mechanisms of action for the most potent compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and exploring their efficacy in in vivo disease models. The continued exploration of the vast chemical space around the 1-Phenyl-1H-1,2,4-triazole core is poised to deliver the next generation of innovative medicines.

References

-

Bansal, R., Rathore, P., & Nayak, S. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(3), 160-165. [Link]

-

Bhatia, R., Rathore, P., & Nayak, S. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences, 2(3), 160-165. [Link]

-

Liu, X., et al. (2020). Design, synthesis and structure-activity relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 190, 112085. [Link]

-

Sharma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1239, 130520. [Link]

-

Kumar, A., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 159-164. [Link]

-

Parlak, A. E., et al. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES Journal of Experimental and Applied Life Sciences, 11(1), 63-74. [Link]

-

Patil, B. S., et al. (2014). Synthesis and Antimicrobial Activity of Some[1][5][9]-Triazole Derivatives. Journal of Chemistry, 2014, 827938. [Link]

-

Al-Sultani, A. A., & Al-Juboori, A. M. (2018). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Global Pharma Technology, 10(12), 333-340. [Link]

-

Upmanyu, N., et al. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 68(2), 213-221. [Link]

-

Wang, X., et al. (2018). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry, 16(1), 112-120. [Link]

-

Kokil, G. R., et al. (2012). Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358. [Link]

-

Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(6), 4363. [Link]

-

Al-Amiery, A. A. (2010). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Ibn Al-Haitham Journal for Pure and Applied Sciences, 23(3). [Link]

-

Seelam, N., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6296. [Link]

-

El-Sayed, R., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208. [Link]

-

Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

-

Wang, X., et al. (2018). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry, 16(1), 112-120. [Link]

-

Havaldar, F. H., & Patil, D. R. (2010). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. E-Journal of Chemistry, 7(1), 349-354. [Link]

-

Emami, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

-

Kaur, R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014. [Link]

-

Kumar, A., et al. (2014). Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. Journal of Emerging Technologies and Innovative Research, 1(6), 461-468. [Link]

-

Gąsiorowska, J., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(24), 6036. [Link]

-

Sun, J., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 869695. [Link]

-

Liu, X., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 190, 112085. [Link]

-

Gąsiorowska, J., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(24), 6036. [Link]

-

Gąsiorowska, J., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(24), 6036. [Link]

-

Zhang, Y., et al. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 26(16), 4991. [Link]

-

El-Faham, A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(24), 5986. [Link]

-

Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

Shingare, M. S., & Patil, S. B. (2021). A Comprehensive review on 1, 2,4 Triazole. World Journal of Pharmaceutical Research, 10(12), 1145-1165. [Link]

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemmethod.com [chemmethod.com]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crpsonline.com [crpsonline.com]

- 6. isres.org [isres.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 10. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. benchchem.com [benchchem.com]

The 1-Phenyl-1H-1,2,4-Triazole Scaffold: A Cornerstone in the Development of Next-Generation Antifungal Agents

An In-Depth Technical Guide for Researchers

Abstract: The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel, more effective antifungal agents.[1] The 1,2,4-triazole ring system has emerged as a pharmacologically significant moiety, forming the core of many first- and second-generation antifungal drugs.[2][3] This technical guide provides an in-depth exploration of the 1-phenyl-1H-1,2,4-triazole scaffold as a critical precursor in the synthesis of potent antifungal compounds. We will dissect the fundamental mechanism of action, detail synthetic methodologies for the precursor and its derivatives, analyze structure-activity relationships, and provide actionable experimental protocols for researchers in the field of drug discovery.

The Clinical Imperative and the Rise of Triazoles

Invasive fungal infections caused by species such as Candida, Aspergillus, and Cryptococcus represent a significant cause of morbidity and mortality, particularly in immunocompromised patient populations.[4][5] For decades, the azole class of antifungals has been a mainstay of treatment. Within this class, the triazoles—distinguished by a five-membered ring containing three nitrogen atoms—offer superior specificity and a better safety profile compared to their imidazole predecessors.[6] Drugs like fluconazole and itraconazole have become indispensable in clinical practice.[7][8] Their success is rooted in the unique ability of the triazole ring to potently inhibit a key fungal enzyme, a mechanism we will explore in detail.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary target for triazole antifungal drugs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][9] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals.[5][10]

The mechanism proceeds as follows:

-

Binding: The unsubstituted N4 nitrogen of the triazole ring coordinates to the heme iron atom at the active site of the CYP51 enzyme.[11]

-

Inhibition: This binding event competitively inhibits the natural substrate, lanosterol, from accessing the active site.[10]

-

Depletion of Ergosterol: The inhibition of CYP51 halts the conversion of lanosterol to ergosterol.[12]

-

Accumulation of Toxic Sterols: The blockade leads to the accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[5][13]

-

Cell Disruption: The combination of ergosterol depletion and toxic sterol accumulation disrupts the integrity and fluidity of the fungal membrane, leading to altered permeability and the inhibition of fungal growth (fungistatic effect).[5][14][15]

This targeted mechanism provides the basis for the selective toxicity of triazole antifungals against fungal pathogens.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole antifungal agent.

Synthesis of the 1-Phenyl-1H-1,2,4-triazole Precursor

The creation of diverse antifungal candidates begins with the reliable synthesis of the core scaffold. The 1-phenyl-1H-1,2,4-triazole precursor is commonly synthesized via an arylation reaction. This involves coupling 1H-1,2,4-triazole with an activated aryl halide.

Caption: General workflow for the synthesis of a 1-phenyl-1H-1,2,4-triazole precursor.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-1H-1,2,4-triazole

This protocol describes a representative copper-catalyzed arylation for producing a key precursor.

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser, add 1H-1,2,4-triazole (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), copper(I) oxide (CuO, 0.1 eq), and pyridine (10 mL/g of triazole).

-

Reaction: The reaction mixture is stirred and heated to reflux (approx. 115°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, the mixture is cooled to room temperature. The pyridine is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(4-fluorophenyl)-1H-1,2,4-triazole.

-

Characterization: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

From Precursor to Potent Antifungals: A Synthetic Case Study

The 1-phenyl-1H-1,2,4-triazole scaffold is the starting point for building clinically relevant molecules like fluconazole. The key is the introduction of a substituted propane backbone, often achieved via an epoxide intermediate.[16]

A common synthetic route involves the reaction of the lithiated triazole precursor with a substituted epoxide.[17] This strategy allows for the precise installation of the required pharmacophoric elements.

Caption: A representative synthetic pathway from a triazole precursor to a fluconazole-type drug.

Structure-Activity Relationships (SAR)

Optimizing the antifungal potency and pharmacokinetic profile of these agents hinges on understanding the Structure-Activity Relationships (SAR).[1][18] Modifications to different parts of the 1-phenyl-1,2,4-triazole scaffold have predictable effects on its biological activity.[3]

-

The Phenyl Ring: Halogen substitution, particularly at the 2- and 4-positions (e.g., difluoro-), is critical for potent activity. These groups are believed to enhance binding affinity within the hydrophobic active site of the CYP51 enzyme.[11]

-

The Propanol Backbone: The tertiary alcohol is a key pharmacophoric feature, likely involved in hydrogen bonding within the enzyme's active site.

-

The Second Triazole Ring: The presence of a second 1,2,4-triazole ring, as seen in fluconazole, significantly enhances potency and broadens the spectrum of activity.[19]

Table 1: SAR Summary of 1-Phenyl-1,2,4-triazole Derivatives

| Modification Site | Substituent | Impact on Antifungal Activity | Rationale |

| Phenyl Ring (Position 2) | -F, -Cl | Increase | Enhances hydrophobic interactions in the CYP51 active site.[11] |

| Phenyl Ring (Position 4) | -F, -Cl | Significant Increase | Critical for high-affinity binding and overall potency.[16] |

| Backbone | Tertiary Alcohol (-OH) | Essential | Acts as a hydrogen bond donor, anchoring the molecule in the active site. |

| Terminal Group | 1H-1,2,4-triazol-1-yl | Potent & Broad Spectrum | Provides a second point of interaction and improves drug-like properties.[19] |

| Terminal Group | Substituted Sulfides | Variable Activity | Some sulfide derivatives show potent activity, suggesting this region can be modified.[16] |

| Terminal Group | Sulfones | Reduced Activity | Oxidation to the sulfone generally decreases antifungal potency.[16] |

Protocol: In Vitro Antifungal Susceptibility Testing

After synthesis, the biological activity of new compounds must be quantified. The standard method is to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27-A2)[12]

-

Compound Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO) at 100x the highest desired final concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL. Include a drug-free growth control well and a sterility control well.

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI medium to a concentration of 2 x 10³ cells/mL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL and the final cell concentration to 1 x 10³ cells/mL.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant (typically ≥80%) reduction in growth compared to the drug-free control well, as determined by visual inspection or a spectrophotometer.[11]

Future Perspectives and Conclusion

The 1-phenyl-1H-1,2,4-triazole scaffold remains a highly valuable and versatile precursor in the fight against fungal diseases. While existing drugs are effective, the development of resistance is an ever-present threat.[19] Future research will focus on several key areas:

-

Overcoming Resistance: Designing novel derivatives that can evade common resistance mechanisms, such as mutations in the CYP51 gene or upregulation of efflux pumps.

-

Broadening the Spectrum: Modifying the core to achieve activity against emerging and difficult-to-treat pathogens, including azole-resistant Aspergillus species and Mucorales.[5]

-

Dual-Target Inhibitors: Exploring hybrid molecules that combine the triazole core with another pharmacophore to inhibit multiple essential fungal pathways simultaneously, a strategy that could reduce the likelihood of resistance.[15][20]

References

-

Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

-

Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (2022, December 14). Frontiers. [Link]

-

Triazole antifungals | Research Starters - EBSCO. (n.d.). EBSCO. [Link]

-

Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

-

Triazole antifungals: a review - PubMed. (2015). PubMed. [Link]

-

Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Symbiosis Online Publishing. [Link]

-

Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC - NIH. (2020, January 24). National Institutes of Health. [Link]

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC - NIH. (2024, June 15). National Institutes of Health. [Link]

-

Lanosterol 14 alpha-demethylase - Wikipedia. (n.d.). Wikipedia. [Link]

-

(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents - ResearchGate. (2022, March 3). ResearchGate. [Link]

-

Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed. (2021, October 5). PubMed. [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (n.d.). MDPI. [Link]

-

(PDF) Advances in synthetic approach to and antifungal activity of triazoles - ResearchGate. (2013, November 13). ResearchGate. [Link]

- CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents. (n.d.).

-

Synthesis of fluconazole using [(1H-1,2,4-triazol-1-yl)methyl]lithium. - ResearchGate. (n.d.). ResearchGate. [https://www.researchgate.net/publication/229986326_Synthesis_of_fluconazole_using_1H-124-triazol-1-ylmethyl]lithium]([Link])

-

[Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed. (1997, December). PubMed. [Link]

-

Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety - Pharmacia. (2022, May 11). Pharmacia. [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024, October 24). MDPI. [Link]

-

Prediction of novel and potent inhibitors of lanosterol 14-α demethylase - Taylor & Francis. (2022, July 9). Taylor & Francis Online. [Link]

-

Utility of triazole antifungal therapeutic drug monitoring: Insights from the Society of Infectious Diseases Pharmacists: Endorsed by the Mycoses Study Group Education and Research Consortium - PubMed. (n.d.). PubMed. [Link]

-

Recent advances in the synthesis of triazole derivatives - RACO. (n.d.). RACO. [Link]

-

Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry - ACS Publications. (2020, April 29). ACS Publications. [Link]

-

(PDF) Triazole antifungals: A review - ResearchGate. (2016, May 23). ResearchGate. [Link]

-

Triazole - Wikipedia. (n.d.). Wikipedia. [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.). PubMed. [Link]

-

Full article: Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014, April 10). Taylor & Francis Online. [Link]

-

Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed. (2020, March 15). PubMed. [Link]

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazole antifungals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]

- 6. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 7. mdpi.com [mdpi.com]

- 8. Triazole - Wikipedia [en.wikipedia.org]

- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pnrjournal.com [pnrjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-Phenyl-1H-1,2,4-triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Triazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties making it a "privileged scaffold" in drug discovery.[1][2][3][4] Its derivatives are known to possess a vast array of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][5][6][7][8] Marketed drugs such as the antifungal Fluconazole and the antiviral Ribavirin underscore the therapeutic importance of this chemical entity.[9]

The 1-phenyl substitution on the 1,2,4-triazole core creates a distinct chemical space, offering a versatile backbone for further functionalization to achieve target specificity and desired pharmacokinetic profiles. The phenyl group can be readily modified with various substituents, significantly influencing the compound's electronic and steric properties, and thereby its biological activity.[6][10] Understanding the precise mechanism of action (MOA) is paramount for the rational design of next-generation therapeutics based on this scaffold. This guide provides a comprehensive, technically-grounded framework for elucidating the MOA of novel 1-Phenyl-1H-1,2,4-triazole compounds, from initial target identification to in-depth pathway analysis.

Part 1: The Critical First Step - Target Identification and Validation

Identifying the specific molecular target(s) of a bioactive compound is the foundational step in deciphering its MOA. A multi-pronged approach, combining both hypothesis-driven and unbiased methods, is often the most effective strategy.[11][12]

Hypothesis-Driven vs. Target-Agnostic Approaches

-

Hypothesis-Driven (Reverse Chemical Genetics): This approach leverages existing knowledge. If a novel 1-Phenyl-1H-1,2,4-triazole derivative shares structural similarity with known inhibitors of a particular enzyme class (e.g., kinases, proteases, or cytochrome P450 enzymes), it is logical to hypothesize that it may act on a similar target.[12] For instance, the well-established antifungal activity of many triazoles is due to their inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[1][6][13][14][15] Therefore, a primary hypothesis for a new triazole derivative with antifungal properties would be the inhibition of CYP51.[15][16][17][18][19]

-

Target-Agnostic (Forward Chemical Genetics/Phenotypic Screening): This unbiased approach begins with an observed biological effect (a phenotype) and works backward to identify the target. This is particularly useful when the compound's structure does not suggest an obvious target.[11][20]

Key Methodologies for Target Identification